2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C6H7ClN2S and its molecular weight is 174.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities. In one study, a series of these derivatives were prepared by the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with different phenacyl bromides. These compounds were tested for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines. This suggests potential applications in cancer research and therapy (Noolvi et al., 2011).
Insecticidal Activity
The insecticidal properties of 1,3,4-thiadiazole derivatives, including those related to this compound, have been explored. A study synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their efficacy against the cotton leaf worm (Spodoptera littoralis). It was found that some derivatives exhibited remarkable insecticidal activity, indicating their potential use in agricultural pest management (Ismail et al., 2021).
Antimicrobial Properties
Compounds incorporating the 1,3,4-thiadiazole structure, such as this compound, have been investigated for their antimicrobial properties. For instance, a variety of bis-heterocyclic derivatives containing thiadiazole moieties were synthesized and screened for their antimicrobial activities. Some compounds showed potent antimicrobial effects against various microbes, highlighting their potential in developing new antimicrobial agents (Kumar & Panwar, 2015).
Fungicidal Efficacy
Thiadiazole-containing compounds, related to this compound, have been synthesized and assessed for their fungicidal properties. A study reported the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles and their evaluation against several fungi. Some of these compounds showed significant fungicidal activity, indicating their potential as lead compounds in the development of new fungicides (Fan et al., 2010).
Mechanism of Action
Target of Action
Many organic compounds like “2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole” could potentially interact with a variety of biological targets. These could include proteins, enzymes, or nucleic acids within cells. The specific targets would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or intercalating into DNA. The exact mode of action would depend on the specific biological target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, its absorption could be influenced by factors such as its solubility and stability, while its distribution could be affected by its size and lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in gene expression .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGMUQOYNINHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374002 |
Source
|
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138300-59-1 |
Source
|
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.